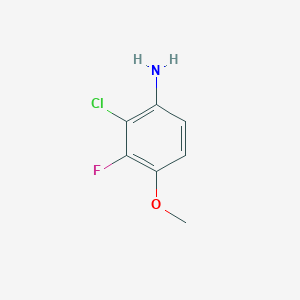

2-Chloro-3-fluoro-4-methoxyaniline

Description

2-Chloro-3-fluoro-4-methoxyaniline (CAS: 1935505-15-9) is a halogenated aniline derivative with the molecular formula C₇H₇ClFNO. This compound features a methoxy group (-OCH₃) at the para position, a chlorine atom at the ortho position, and a fluorine atom at the meta position on the benzene ring. It is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing and directing substituents, which influence reactivity in coupling or substitution reactions.

Key properties include:

Propriétés

Formule moléculaire |

C7H7ClFNO |

|---|---|

Poids moléculaire |

175.59 g/mol |

Nom IUPAC |

2-chloro-3-fluoro-4-methoxyaniline |

InChI |

InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3 |

Clé InChI |

AIVXYUAOWQOBPS-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C(=C(C=C1)N)Cl)F |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de la 2-Chloro-3-fluoro-4-méthoxyaniline implique généralement des réactions organiques à plusieurs étapes. Une méthode courante commence par la nitration d'un précurseur approprié, suivie d'une réduction pour introduire le groupe amino. Les substituants chloro et fluoro sont ensuite introduits par des réactions d'halogénation. Par exemple, en partant du o-méthylphénol, la nitration peut générer sélectivement un intermédiaire clé, qui est ensuite soumis à une chlorohydroxylation et à une fluoration pour donner le composé souhaité .

Méthodes de production industrielle

La production industrielle de la 2-Chloro-3-fluoro-4-méthoxyaniline peut impliquer des voies synthétiques similaires, mais optimisées pour les opérations à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de catalyseurs efficaces et de conditions de réaction contrôlées pour garantir un rendement et une pureté élevés. Le processus exige souvent des mesures de sécurité strictes en raison de la manipulation d'intermédiaires réactifs et de réactifs dangereux.

Analyse Des Réactions Chimiques

Types de réactions

La 2-Chloro-3-fluoro-4-méthoxyaniline subit différents types de réactions chimiques, notamment :

Substitution nucléophile : Les substituants chloro et fluoro peuvent être remplacés par des nucléophiles dans des conditions appropriées.

Oxydation et réduction : Le groupe amino peut être oxydé en nitro ou réduit pour former différents dérivés.

Substitution électrophile aromatique : Le groupe méthoxy active le cycle benzénique envers les réactions de substitution électrophile.

Réactifs et conditions courants

Substitution nucléophile : Réactifs comme le méthylate de sodium ou le tert-butylate de potassium dans des solvants aprotiques polaires.

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Hydrogénation catalytique utilisant du palladium sur carbone ou réduction chimique avec le borohydrure de sodium.

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la substitution nucléophile peut donner différents anilines substituées, tandis que l'oxydation et la réduction peuvent produire des nitroanilines ou des aminophénols.

Applications De Recherche Scientifique

5. Mécanisme d'action

Le mécanisme d'action de la 2-Chloro-3-fluoro-4-méthoxyaniline implique son interaction avec différentes cibles moléculaires et voies. La présence de groupes donneurs d'électrons et attracteurs d'électrons sur le cycle benzénique influence sa réactivité et son affinité de liaison aux cibles biologiques. Le groupe amino peut former des liaisons hydrogène, tandis que les substituants chloro et fluoro peuvent participer à des liaisons halogènes et à des interactions hydrophobes, affectant l'activité et la sélectivité globales du composé.

Mécanisme D'action

The mechanism of action of 2-Chloro-3-fluoro-4-methoxyaniline involves its interaction with various molecular targets and pathways. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and binding affinity to biological targets. The amino group can form hydrogen bonds, while the chloro and fluoro substituents can participate in halogen bonding and hydrophobic interactions, affecting the compound’s overall activity and selectivity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 2-chloro-3-fluoro-4-methoxyaniline is compared to analogs with variations in halogenation or substitution patterns. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Differences

Halogenation Effects: The addition of chlorine in this compound increases molecular weight by ~34.45 g/mol compared to 3-fluoro-4-methoxyaniline. The absence of chlorine in 3-fluoro-4-methoxyaniline reduces halogen-induced steric hindrance, making it more reactive in electrophilic aromatic substitution reactions.

Physical Properties :

- The melting point of 3-fluoro-4-methoxyaniline (81–84°C) suggests a crystalline solid, while data for this compound is unavailable, likely due to its liquid or low-melting-point nature under standard conditions.

Hazard Profile: this compound’s dual halogenation correlates with higher hazard warnings (H315, H319, H335) compared to its non-chlorinated analog, which lacks explicit hazard data in available sources.

Activité Biologique

2-Chloro-3-fluoro-4-methoxyaniline is an aromatic amine characterized by the presence of a chloro group at the ortho position, a fluoro group at the meta position, and a methoxy group at the para position relative to the amino group. Its molecular formula is with a molecular weight of approximately 175.59 g/mol. This compound exhibits unique electronic properties due to its electronegative substituents, influencing its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of this compound is linked to its interactions with various enzymes and cellular pathways. Notably, it has been reported to influence cell signaling mechanisms, particularly those related to oxidative stress and inflammation. Additionally, it may exhibit mutagenic properties, necessitating careful handling in laboratory settings.

Key Biological Interactions

- Enzyme Interaction : Studies indicate that this compound interacts with cytochrome P450 enzymes, affecting its metabolic transformations and biological efficacy. This interaction can lead to altered metabolic pathways and influence cellular responses to environmental stressors.

- Cell Signaling : The compound has been shown to affect signaling pathways associated with oxidative stress, which can have implications for various diseases related to inflammation and cellular damage.

Case Studies

- Mutagenicity Assessment : In one study, this compound was evaluated for its mutagenic potential using bacterial assays. The results indicated that while it exhibited some mutagenic activity, the extent was significantly lower compared to other known mutagens.

- Oxidative Stress Modulation : Another research focused on the compound's role in modulating oxidative stress in human cell lines. The findings suggested that it could reduce oxidative damage by enhancing the activity of antioxidant enzymes.

Comparative Analysis with Similar Compounds

The structural features of this compound allow for comparisons with other compounds in terms of biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Chloro-4-methoxyaniline | Chloro at para position, methoxy at ortho | Lacks fluoro group; different reactivity |

| 5-Fluoro-2-methoxyaniline | Fluoro at meta position, methoxy at para | Lacks chloro group; distinct electronic properties |

| 3-Chloro-5-fluoro-4-methoxyaniline | Additional fluoro group | Unique due to specific arrangement of substituents |

| 5-Chloro-3-fluoro-2-methoxyaniline | Chloro at para position, fluoro at meta | Different reactivity due to positional changes |

Toxicological Profile

The potential toxicity associated with this compound has raised concerns regarding its use in various applications. Its ability to form reactive metabolites complicates its interaction profile within biological systems, necessitating thorough investigation in toxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.